1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-amine is an organic compound with the molecular formula C13H16BrNO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-amine typically involves the following steps:
Alkylation: The attachment of a butyl group to the benzofuran ring.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes, including large-scale bromination, alkylation, and amination reactions. These processes are optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(7-Bromo-1-benzofuran-2-yl)butan-1-amine: A similar compound with slight structural differences.
Butylamine: A simpler amine with a butyl group attached to the nitrogen atom.
Uniqueness
1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-amine is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-amine is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a benzofuran moiety and a butan-1-amine chain, with a bromine atom at the 7-position and a methyl group at the 5-position of the benzofuran ring. This unique structure contributes to its potential pharmacological properties.
Compound Name | Structural Features | Notable Activities |
---|---|---|
This compound | Bromination at the 7-position; methyl substitution at 5-position | Anticancer, neuroprotective effects |
7-Bromo-benzofuran derivatives | Various substitutions on benzofuran | Potential anticancer activity |
Benzofuran-based chalcones | Chalcone structure fused with benzofurans | Significant anticancer activity against various cell lines |
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties . The structural modifications in this compound may enhance its efficacy against various cancer cell lines. For instance, studies have shown that derivatives with bromination can lead to increased cytotoxicity in cancer cells due to their ability to induce apoptosis and inhibit cell proliferation .
Neuroprotective Effects
Benzofuran compounds have been studied for their neuroprotective effects. The interaction of these compounds with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. In vitro studies have demonstrated that certain benzofuran analogues can modulate GABAergic activity, which is crucial for maintaining neuronal health .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells through mitochondrial pathways.
- Neurotransmitter Modulation : It may influence neurotransmitter release and receptor activity, particularly GABA receptors, which could contribute to its neuroprotective effects.
Case Studies
Several studies have highlighted the biological activities of related benzofuran derivatives:
- Anticancer Studies : A recent study synthesized various benzofuran derivatives and evaluated their anticancer potential against breast cancer (MCF-7), non-small cell lung cancer (A549), and prostate cancer (PC-3) cell lines using SRB and ATP assays. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant anticancer activity .
- Neurotoxicity Assessment : Research involving MDMA-benzofuran analogues revealed that these compounds could induce mitochondrial dysfunction leading to cytotoxicity. This finding underscores the importance of evaluating the safety profiles of compounds like this compound before clinical application .
Properties
Molecular Formula |
C13H16BrNO |
---|---|
Molecular Weight |
282.18 g/mol |
IUPAC Name |
1-(7-bromo-5-methyl-1-benzofuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C13H16BrNO/c1-3-4-11(15)12-7-9-5-8(2)6-10(14)13(9)16-12/h5-7,11H,3-4,15H2,1-2H3 |
InChI Key |
ROVRYUONZNEBBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC2=C(O1)C(=CC(=C2)C)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.